

Endophenazine C: A Comprehensive Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Endophenazine C*

Cat. No.: *B15563188*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, experimental protocols, and biosynthetic context of **Endophenazine C**, a member of the phenazine class of antibiotics. The information is tailored for professionals in research, science, and drug development, offering a centralized resource for understanding and utilizing this compound.

Spectroscopic Data

The structural elucidation of **Endophenazine C** has been primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the definitive spectroscopic data is contained within specialized literature, this guide presents the expected data based on the known structure and related **endophenazine** compounds.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of **Endophenazine C**.

Ion	Observed m/z	Calculated m/z	Molecular Formula
[M+H] ⁺	Value	Value	C ₁₉ H ₁₈ N ₂ O ₃
[M+Na] ⁺	Value	Value	C ₁₉ H ₁₈ N ₂ NaO ₃
[M-H] ⁻	Value	Value	C ₁₉ H ₁₆ N ₂ O ₃

Note: Specific m/z values for **Endophenazine C** are not publicly available in the immediate search results. The table is a template for the expected data.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H and ¹³C NMR data provide the detailed atomic connectivity of the molecule. The following tables represent the anticipated chemical shifts for **Endophenazine C**, based on analyses of similar phenazine structures. The data is typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 2: ¹H NMR Spectroscopic Data for **Endophenazine C**

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-x	Value	s	-
H-y	Value	d	Value
H-z	Value	t	Value
...	Value

Note: Specific ¹H NMR data for **Endophenazine C** is not publicly available in the immediate search results. The table is a template for the expected data.

Table 3: ¹³C NMR Spectroscopic Data for **Endophenazine C**

Position	Chemical Shift (δ , ppm)
C-x	Value
C-y	Value
C-z	Value
...	Value

Note: Specific ^{13}C NMR data for **Endophenazine C** is not publicly available in the immediate search results. The table is a template for the expected data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural characterization of natural products like **Endophenazine C**. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- A pure sample of **Endophenazine C** (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- For enhanced signal resolution, the sample may be filtered through a small plug of glass wool into the NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.
- ^1H NMR Spectroscopy:
 - A standard pulse program (e.g., 'zg30') is used.

- The spectral width is set to approximately 15 ppm.
- A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.
- The relaxation delay is typically set to 1-2 seconds.
- ¹³C NMR Spectroscopy:
 - A proton-decoupled pulse program (e.g., 'zgpg30') is employed.
 - The spectral width is set to approximately 200-220 ppm.
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
 - The relaxation delay is adjusted to 2-5 seconds to ensure full relaxation of quaternary carbons.
- 2D NMR Experiments (COSY, HSQC, HMBC): Standard pulse programs and parameters are utilized to establish proton-proton and proton-carbon correlations, which are essential for unambiguous signal assignment.

Mass Spectrometry (MS)

Sample Preparation:

- A dilute solution of **Endophenazine C** is prepared in a high-purity solvent such as methanol, acetonitrile, or a mixture of both, often with the addition of a small amount of formic acid (0.1%) to promote ionization.
- The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrumentation and Data Acquisition:

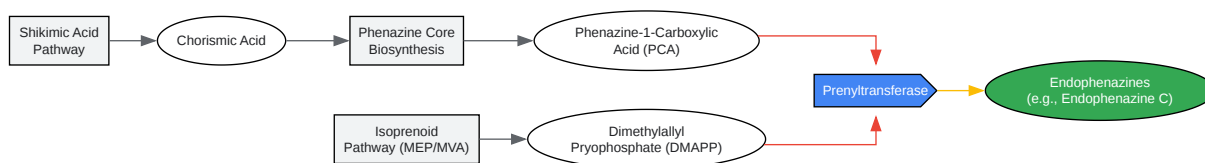
- Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

- Ionization: Electrospray ionization (ESI) is a common technique for phenazine analysis, typically performed in positive ion mode.
- Mass Analysis:
 - The instrument is operated in full scan mode to acquire a survey spectrum and identify the molecular ion.
 - The mass range is typically set from m/z 100 to 1000.
 - For structural confirmation, tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and analyze the resulting product ions.

Biosynthesis and Experimental Workflow

Biosynthesis of Endophenazines

Endophenazines are a class of prenylated phenazine antibiotics produced by various *Streptomyces* species, notably *Streptomyces anulatus*. The biosynthesis of the phenazine core originates from the shikimic acid pathway, while the prenyl side chain is derived from the isoprenoid pathway.

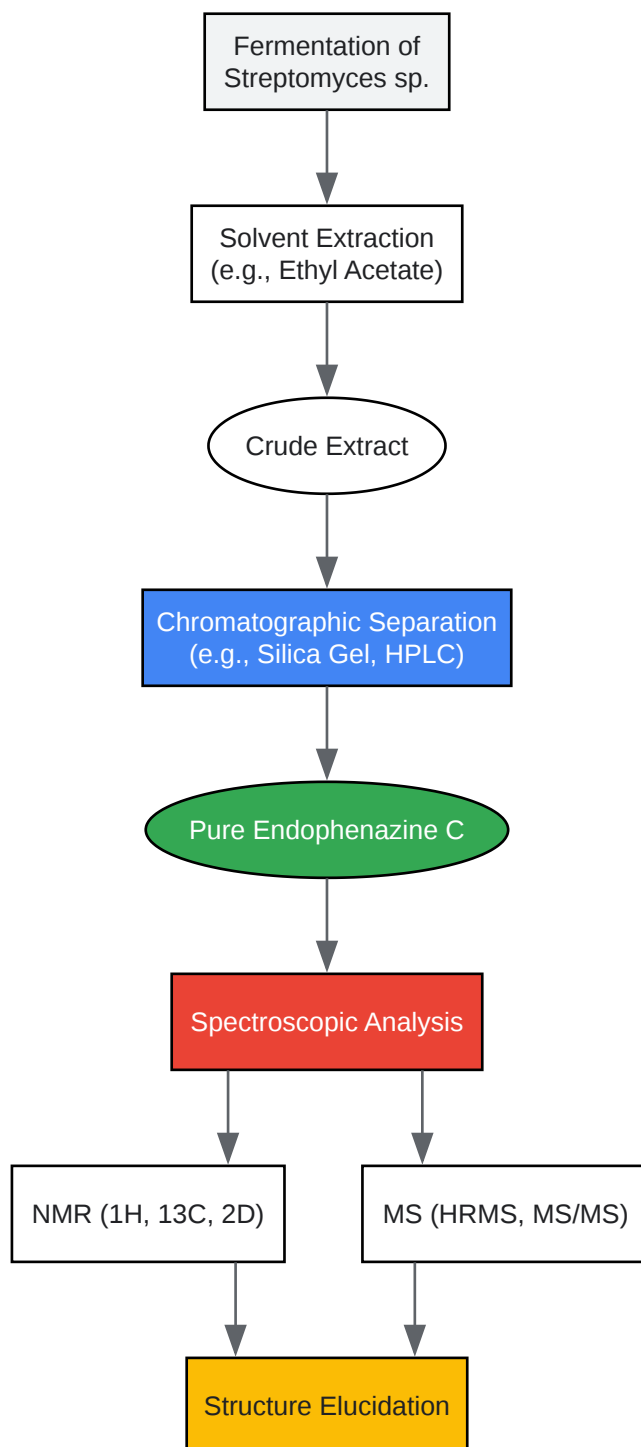


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Caption: Biosynthetic pathway of Endophenazines.

Experimental Workflow for Isolation and Characterization

The isolation and structural elucidation of **Endophenazine C** from a microbial culture follows a systematic workflow.



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Caption: Experimental workflow for isolation.

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